molecular formula C23H23N3O3 B2655118 Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922015-86-9

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2655118
CAS No.: 922015-86-9
M. Wt: 389.455
InChI Key: BFWQXWMOHOGTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methylphenyl derivatives and 1,2,3,4-tetrahydroquinoline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more saturated derivatives.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-14-6-8-17-7-4-5-9-19(17)25)15-21(27)26(24-22)18-12-10-16(2)11-13-18/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWQXWMOHOGTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.